4-Hydroxytoremifene

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von 4-Hydroxytoremifen beinhaltet die Hydroxylierung von Toremifen. Dieser Prozess kann über verschiedene Synthesewege erreicht werden, einschließlich der Verwendung spezifischer Reagenzien und Katalysatoren, um die Hydroxylierungsreaktion zu erleichtern . Industrielle Produktionsverfahren umfassen typischerweise die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

4-Hydroxytoremifen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von 4-Hydroxytoremifen zur Bildung von Carbonsäuren führen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

4-Hydroxytoremifene exhibits both estrogenic and antiestrogenic effects depending on the tissue type and concentration. Its structure allows it to bind selectively to estrogen receptors, leading to varied biological responses:

- Anti-cancer Activity : this compound has been shown to inhibit cell proliferation in breast cancer cells by inducing apoptosis and preventing mitosis. It is particularly effective in patients who do not respond to tamoxifen therapy, offering an alternative treatment option .

- Metabolism and Variability : Studies indicate significant variability in the sulfation of this compound among individuals, which can influence therapeutic outcomes. Approximately 30-fold differences in sulfation activity have been observed, suggesting that genetic factors may play a role in patient response to treatment .

Breast Cancer Treatment

This compound is primarily utilized in the adjuvant treatment of hormone-dependent breast cancer. Its efficacy has been demonstrated through various clinical trials:

- Clinical Trials : Phase II trials have confirmed its safety and effectiveness for patients with metastatic breast cancer. It has shown a favorable toxicity profile compared to tamoxifen, making it a preferred option for some patients .

- Resistance to Tamoxifen : For patients who exhibit resistance to tamoxifen, high-dose this compound therapy can provide significant benefits, highlighting its role as a second-line treatment .

Prostate Cancer Prevention

Emerging research indicates that this compound may also be effective in preventing prostate cancer:

- Preclinical Studies : In mouse models of prostate cancer, treatment with this compound resulted in a decreased incidence of high-grade prostatic intraepithelial neoplasia and improved survival rates .

Case Study Analysis

A comprehensive review of observational research highlights the diverse applications of this compound:

- Patient Response Variability : Observational studies have documented the variability in patient responses based on genetic factors influencing drug metabolism. This underscores the importance of personalized medicine in optimizing treatment strategies for breast and prostate cancers .

- Longitudinal Studies : Long-term studies tracking patient outcomes have shown that those treated with this compound experience improved survival rates compared to traditional therapies, reinforcing its potential as a cornerstone in hormone receptor-positive cancer management .

Data Tables

Wirkmechanismus

4-Hydroxytoremifene exerts its effects by binding to estrogen receptors with higher affinity than toremifene . This binding inhibits the growth of estrogen receptor-positive cells, such as breast cancer cells. The molecular targets and pathways involved include the estrogen receptor pathway, which regulates the expression of genes involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxytoremifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen und Raloxifen. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Diese einzigartigen Eigenschaften machen 4-Hydroxytoremifen zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

4-Hydroxytoremifene (4-OH TOR) is an active metabolite of toremifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of breast cancer. This article explores the biological activity of 4-OH TOR, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

Chemical Structure and Pharmacokinetics

This compound is structurally similar to tamoxifen but differs by a chlorine atom in the ethyl side chain, which contributes to its unique pharmacological profile. The metabolism of toremifene involves several cytochrome P450 enzymes, leading to the formation of 4-OH TOR and other metabolites. Notably, the terminal half-lives for elimination of toremifene, N-desmethyltoremifene, and this compound are approximately five days each .

4-OH TOR functions as an estrogen receptor antagonist in breast tissue, inhibiting tumor growth by blocking estrogen's proliferative effects. It also exhibits partial agonist activity in other tissues, which may contribute to its therapeutic effects and side effect profile. The compound's biological activity is influenced by genetic variability in metabolic pathways, particularly those involving sulfotransferases (SULTs) and UDP-glucuronosyltransferases .

Sulfation Studies

Research indicates significant interindividual variability in the sulfation of 4-OH TOR. A study involving human liver cytosols demonstrated a 30-fold variation in sulfation activity among 104 subjects. This variability was significantly correlated with the sulfation of β-naphthol, a marker for SULT1A1 activity .

Table 1: Sulfation Activity of this compound

| Subject Group | Mean Sulfation Rate (nmol/min) | Variability |

|---|---|---|

| Group A | 0.5 | Low |

| Group B | 2.0 | High |

This variability suggests that genetic factors may play a critical role in determining patient response to therapy with toremifene and its active metabolite.

Phase II Trials

A randomized phase II trial compared transdermal 4-hydroxytamoxifen gel (4-OHT) with oral tamoxifen in women with ductal carcinoma in situ (DCIS). The study aimed to assess the impact on Ki-67 labeling index, a marker for cell proliferation. Results showed a reduction in Ki-67 by 3.4% for the gel group and 5.1% for the oral group, indicating comparable efficacy .

Table 2: Ki-67 Reduction in DCIS Lesions

| Treatment Type | Ki-67 Reduction (%) | p-value |

|---|---|---|

| Transdermal 4-OHT | 3.4 | <0.03 |

| Oral Tamoxifen | 5.1 | <0.03 |

Case Studies

Several case studies have documented individual responses to high-dose toremifene therapy in patients who did not respond to tamoxifen. These cases illustrate that while some patients benefit significantly from switching to toremifene, others may experience limited efficacy due to metabolic differences affecting the activation of its metabolites like 4-OH TOR.

Eigenschaften

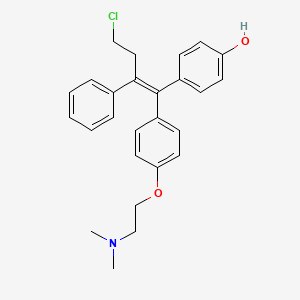

IUPAC Name |

4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCUUXSMIJSEB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043030 | |

| Record name | 4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110503-62-3 | |

| Record name | 4-Hydroxytoremifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110503-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxytoremifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytoremifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW99894I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.